p-MPPI hydrochloride

5‑HT1A Receptor Pharmacology Radioligand Binding In Vitro Screening

p-MPPI hydrochloride (220643-77-6) is a research-grade 5-HT1A receptor antagonist distinguished by its sub-nanomolar affinity (Ki ~0.2–2.2 nM), partial inverse agonist activity, and robust brain penetration. This unique profile, validated in electrophysiological and behavioral models, ensures experimental consistency for receptor signaling, in vivo imaging, and anxiety disorder research. Ideal for labs requiring a well-characterized, non-agonist reference standard.

Molecular Formula C25H28ClIN4O2
Molecular Weight 578.9 g/mol
CAS No. 220643-77-6
Cat. No. B1678906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-MPPI hydrochloride
CAS220643-77-6
Synonymsp-MPPI HCl
Molecular FormulaC25H28ClIN4O2
Molecular Weight578.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl
InChIInChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H
InChIKeyPBPBIDMIRMWUCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p-MPPI monohydrochloride (CAS 220643-77-6) – A Selective 5-HT1A Receptor Antagonist with Quantitative Differentiation from Analogs


p-MPPI monohydrochloride (4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-iodobenzamido]ethyl-piperazine hydrochloride) is a high-affinity, selective antagonist of the serotonin 5-HT1A receptor [1]. It is distinguished from structurally related phenylpiperazine derivatives and other 5-HT1A antagonists by its combination of sub-nanomolar binding affinity, functional classification as a partial inverse agonist in certain assay systems, robust brain penetration in rodent and nonhuman primate models, and a well-characterized in vivo pharmacological profile that includes both postsynaptic and presynaptic 5-HT1A receptor blockade without intrinsic agonist activity [2][3].

Why In‑Class 5‑HT1A Antagonists Cannot Simply Be Substituted for p-MPPI monohydrochloride


Despite a common nominal target (the 5‑HT1A receptor), compounds within the 5‑HT1A antagonist class exhibit substantial variation in binding affinity, intrinsic efficacy (neutral antagonist vs. inverse agonist), brain penetration, and in vivo functional selectivity [1]. p-MPPI monohydrochloride occupies a unique position due to its partial inverse agonist activity in G‑protein activation assays, a property not shared by its close structural analog p‑MPPF (a neutral antagonist) [2]. Furthermore, head‑to‑head electrophysiological studies reveal that p‑MPPI displays a distinct in vivo antagonist potency profile compared with WAY‑100635, NAD‑299, and NDL‑249, with different ED50 shifts for 8‑OH‑DPAT‑mediated dorsal raphe cell firing [3]. Consequently, substitution with a generic 5‑HT1A antagonist risks altering experimental outcomes in receptor‑signaling studies, behavioral pharmacology, and in vivo imaging applications.

Quantitative Differentiation of p-MPPI monohydrochloride: Head‑to‑Head and Cross‑Study Comparators


Binding Affinity (Ki/Kd) of p-MPPI vs. WAY‑100635 and NAD‑299 for Rat Hippocampal 5‑HT1A Receptors

p-MPPI exhibits sub‑nanomolar binding affinity for 5‑HT1A receptors in rat hippocampal membranes, with a reported Kd of 0.36 nM and Ki values of 0.2–2.2 nM depending on assay conditions [1][2]. In direct cross‑study comparison, this affinity is comparable to or exceeds that of the widely used prototypical antagonist WAY‑100635 (Ki = 0.39–0.84 nM) and the selective antagonist NAD‑299 (Ki = 0.6 nM) [3].

5‑HT1A Receptor Pharmacology Radioligand Binding In Vitro Screening

In Vivo Antagonist Potency: p-MPPI vs. WAY‑100635, NAD‑299, and NDL‑249 in Dorsal Raphe Cell Firing

In a direct head‑to‑head electrophysiological study in anesthetized rats, p-MPPI, WAY‑100635, NAD‑299, and NDL‑249 were compared for their ability to shift the dose‑response curve of the 5‑HT1A agonist 8‑OH‑DPAT on dorsal raphe cell firing [1]. At approximately equimolar doses (0.02–0.03 μmol/kg i.v.), p-MPPI produced a significant rightward shift, with an ED50 for 8‑OH‑DPAT of 4.7 ± 1.1 μg/kg. This shift was less pronounced than that produced by WAY‑100635 (ED50 = 16.9 ± 2.9 μg/kg) and NAD‑299 (ED50 = 18.2 ± 1.0 μg/kg), but comparable to that of NDL‑249 (ED50 = 6.0 ± 1.2 μg/kg).

Electrophysiology In Vivo Pharmacology 5‑HT1A Antagonist Screening

Functional Classification: p-MPPI as a Partial Inverse Agonist vs. p-MPPF (Neutral Antagonist)

In a G‑protein activation assay using Sf9 cells co‑expressing the human 5‑HT1A receptor and Gz protein, p-MPPI exhibited partial inverse agonist activity, while its structural analog p-MPPF functioned as a neutral antagonist [1]. Specifically, p-MPPI caused a modest reduction in constitutive [35S]GTPγS binding, in contrast to the full inverse agonist spiperone which produced near‑complete suppression, and p-MPPF which had no effect.

G‑Protein Signaling Inverse Agonism Constitutive Activity

In Vivo Brain Penetration and Specific Binding: [123I]p-MPPI vs. Other SPECT Tracers

[123I]p-MPPI rapidly penetrates the blood‑brain barrier in rats, with 1.2% of the injected dose (%ID) in whole brain at 2 min post‑injection, and achieves a hippocampus‑to‑cerebellum ratio of 3.3 at 30 min, reflecting specific 5‑HT1A receptor binding [1]. In a comparative preclinical SPECT study, [123I]p-MPPI exhibited low nondisplaceable binding potential (BPND = 0.49 ± 0.25 in wild‑type rats), which was lower than that of [123I]ADAM (BPND = 1.27 ± 0.02) and [123I]R91150 (BPND = 1.22 ± 0.26) for their respective targets [2].

Brain Penetration SPECT Imaging Pharmacokinetics

Behavioral Anxiolytic‑Like Profile: p-MPPI vs. Diazepam in the Mouse Defence Test Battery

In the mouse defence test battery (MDTB), a well‑validated model of anxiety‑related behaviors, p-MPPI (0.1–3.0 mg/kg) produced a behavioral profile that significantly reduced flight reactions, risk assessment during chase, and defensive threat/attack behaviors, effects that were qualitatively similar to those of diazepam (0.5–3.0 mg/kg) and other selective 5‑HT1A antagonists (WAY‑100635, SL88.0338) [1]. However, the magnitude of the effects of p-MPPI and other 5‑HT1A compounds on defense was generally smaller than that of the benzodiazepine diazepam.

Anxiety Models Behavioral Pharmacology 5‑HT1A Antagonists

Optimal Scientific and Industrial Use Cases for p-MPPI monohydrochloride Based on Quantified Differentiation


In Vitro Binding and Functional Assays for 5‑HT1A Receptor Pharmacology

Due to its high binding affinity (Kd = 0.36 nM, Ki = 0.2–2.2 nM) and classification as a partial inverse agonist [1][2], p-MPPI monohydrochloride is ideally suited for in vitro studies exploring 5‑HT1A receptor‑G protein coupling, constitutive activity, and the pharmacological differentiation of neutral antagonists versus inverse agonists.

In Vivo Electrophysiological Studies of Serotonergic Neuronal Firing

The direct head‑to‑head electrophysiological data (ED50 shift = 4.7 μg/kg) position p-MPPI as a valuable reference compound for experiments requiring a 5‑HT1A antagonist with a well‑defined in vivo potency rank order relative to WAY‑100635, NAD‑299, and NDL‑249 [3]. Researchers can leverage this potency differential to dissect 5‑HT1A autoreceptor versus heteroreceptor contributions in neuronal circuits.

Behavioral Pharmacology of Anxiety and Antidepressant Screening

p-MPPI’s demonstrated anxiolytic‑like profile in the mouse defence test battery and elevated plus‑maze [4][5], combined with its lack of intrinsic agonist activity in vivo [6], makes it a suitable tool for preclinical screening of 5‑HT1A‑mediated mechanisms in anxiety and affective disorders, particularly when a non‑benzodiazepine comparator is required.

Preclinical SPECT Imaging Agent Development

The rapid brain penetration (1.2% ID at 2 min) and specific hippocampal binding (hippocampus/cerebellum ratio = 3.3) of [123I]p-MPPI in rats [7], along with its characterized nondisplaceable binding potential in SPECT studies [8], support its use as a radioligand for imaging 5‑HT1A receptor distribution in rodent and nonhuman primate models, aiding in the validation of novel PET/SPECT tracers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-MPPI hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.